molecular formula C17H22N4O2S B2836065 1-phenyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}methanesulfonamide CAS No. 878689-77-1

1-phenyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}methanesulfonamide

Cat. No.: B2836065
CAS No.: 878689-77-1
M. Wt: 346.45
InChI Key: QGPBLBHLXVLJDE-UHFFFAOYSA-N
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Description

1-phenyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}methanesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a piperidine ring connected to a pyrimidine heterocycle, a structural motif frequently found in compounds targeting various therapeutic areas . The core pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic pyrimidine nucleotides and interact with a wide range of enzymes and receptors . The specific substitution pattern, incorporating a phenyl methanesulfonamide group, suggests potential for diverse biological activity and makes it a valuable scaffold for generating novel chemical entities. Compounds with piperidine-pyrimidine architectures have demonstrated potent activity in high-throughput screening campaigns, leading to the development of agents like Wnt/β-catenin pathway agonists for increasing bone formation rate . Furthermore, similar structural frameworks are extensively investigated as inhibitors for various protein kinases, such as the Fibroblast Growth Factor Receptor (FGFR) family , and as reverse transcriptase inhibitors for antiviral research . The presence of the methanesulfonamide group is a common feature in many bioactive molecules and enzyme inhibitors, including HMG-CoA reductase inhibitors . Researchers can utilize this compound as a key intermediate or a starting point for the design and synthesis of novel protease inhibitors, kinase inhibitors, and other small-molecule therapeutics. Its well-defined structure also makes it suitable for structure-activity relationship (SAR) studies and biochemical assay development. This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-phenyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c22-24(23,14-16-5-2-1-3-6-16)20-13-15-7-11-21(12-8-15)17-18-9-4-10-19-17/h1-6,9-10,15,20H,7-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPBLBHLXVLJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-phenyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}methanesulfonamide involves several steps. One common synthetic route includes the reaction of 1-phenylmethanesulfonyl chloride with 1-(pyrimidin-2-yl)piperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

1-phenyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonamide moiety.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions include sulfone derivatives, secondary amines, and substituted sulfonamides .

Scientific Research Applications

1-phenyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-phenyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions include inhibition of enzyme activity, receptor antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

  • Piperidine Substitution : The target compound shares the 4-piperidinyl substitution with fentanyl but contrasts with W-15 and W-18, which feature 2-piperidinylidene cores. This positional difference may alter receptor-binding conformations.
  • Sulfonamide vs.

Pharmacological Implications

  • Receptor Selectivity: Fentanyl’s 4-piperidinyl substitution is critical for µ-opioid receptor (MOR) binding .
  • Sulfonamide vs. Benzenesulfonamide : The methanesulfonamide in the target compound may reduce steric hindrance compared to W-15/W-18’s bulkier benzenesulfonamide, enhancing penetration into hydrophobic binding pockets.
  • Pyrimidine’s Role: The pyrimidine moiety could confer selectivity for non-opioid targets (e.g., kinases or serotonin receptors), as pyrimidine derivatives often interact with purine-binding sites .

Chemical and Physical Properties

Property Target Compound W-15 W-18
Molecular Weight ~390 g/mol (estimated) 365 g/mol 410 g/mol
LogP ~2.1 (predicted) 3.8 (measured) 4.2 (measured)
Hydrogen Bond Acceptors 6 5 7
Key Functional Groups Pyrimidine, sulfonamide Chlorophenyl, sulfonamide Nitrophenylethyl, sulfonamide

The target compound’s lower predicted LogP (vs. W-15/W-18) suggests improved aqueous solubility, which could enhance bioavailability. Its hydrogen-bond acceptors (pyrimidine N-atoms and sulfonamide oxygens) may facilitate interactions with polar receptor residues.

Biological Activity

1-Phenyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}methanesulfonamide is a sulfonamide derivative that has garnered attention due to its potential therapeutic applications. This compound's structure, featuring a piperidine ring and a pyrimidine moiety, suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological contexts.

Chemical Structure

The molecular formula for 1-phenyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}methanesulfonamide is C22_{22}H29_{29}N3_{3}O2_{2}S, with a molecular weight of approximately 397.55 g/mol. The compound's structural features include:

  • Piperidine Ring : Known for its role in various pharmacological activities.
  • Pyrimidine Moiety : Often associated with nucleic acid metabolism and enzyme inhibition.
  • Methanesulfonamide Group : Contributes to the compound's solubility and biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to 1-phenyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}methanesulfonamide exhibit significant antitumor properties. For instance, research on related benzenesulfonamides demonstrated their ability to inhibit tumor cell proliferation and migration, suggesting that the methanesulfonamide group may enhance these effects through specific molecular interactions.

A study focusing on PMSA (4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide) found that it induced ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 axis, leading to increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in treated cells . This mechanism may be relevant for understanding the biological activity of the target compound.

Enzyme Inhibition

Sulfonamides are known for their enzyme inhibitory properties. The compound's potential as an inhibitor of acetylcholinesterase (AChE) has been highlighted in studies of related piperidine derivatives. These derivatives demonstrated significant inhibitory action against AChE, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

Antibacterial Properties

The antibacterial activity of sulfonamides is well-documented. Compounds with similar structures have shown effectiveness against various bacterial strains, attributed to their ability to inhibit folic acid synthesis in bacteria. This suggests that 1-phenyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}methanesulfonamide may also possess similar antibacterial properties, although specific data on this compound is limited.

Case Studies

StudyFindings
PMSA StudyInduced ferroptosis in tumor cells; decreased expression of NRF2 and GPX4; increased ROS levels .
AChE InhibitionRelated compounds showed significant inhibition of AChE, suggesting potential for neuroprotective effects .
Antibacterial ActivitySimilar sulfonamides demonstrated effectiveness against bacterial strains through folic acid synthesis inhibition .

Q & A

Q. Key Optimization Parameters :

  • Catalyst choice (e.g., Pd(PPh₃)₄ for coupling reactions)
  • Solvent selection (e.g., THF for Suzuki reactions, DCM for sulfonylation)
  • Temperature control (e.g., 80–100°C for coupling steps) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and purity. For example, the piperidine methylene protons appear as a multiplet at δ 2.8–3.2 ppm, while the sulfonamide proton resonates near δ 7.5–8.0 ppm .
  • X-ray Crystallography : Resolves stereochemistry and molecular packing. A recent study reported a monoclinic crystal system (space group P2₁/c) with hydrogen bonding between sulfonamide O atoms and pyrimidine N–H groups .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typically required for biological assays) using a C18 column and acetonitrile/water gradient .

Basic: How is preliminary biological activity assessed for sulfonamide derivatives like this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or proteases (e.g., EGFR, CDK2) using fluorescence-based assays (IC₅₀ values calculated via dose-response curves) .
  • Cellular Viability Screening : Employ MTT or resazurin assays in cancer cell lines (e.g., HCT-116, MCF-7) at concentrations ranging from 1 nM to 100 µM .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target proteins (e.g., Kd values in µM–nM range) .

Advanced: How can reaction conditions be optimized to improve yield in multi-step synthesis?

Methodological Answer:
Contradictions & Solutions :

  • Low Coupling Efficiency : Replace Pd(OAc)₂ with PdCl₂(dppf) to enhance catalytic activity in Suzuki reactions .
  • Sulfonamide Byproducts : Use a large excess of methanesulfonyl chloride (2.5 eq.) and slow addition to minimize di-sulfonylation .

Q. Data-Driven Optimization Table :

StepCatalyst/SolventYield (Reported)Optimized Yield
Pyrimidine CouplingPd(PPh₃)₄, THF45% 72% (PdCl₂(dppf), DMF)
SulfonylationEt₃N, DCM60% 88% (DMAP, Toluene)

Advanced: How to resolve discrepancies in reported biological activity across studies?

Methodological Answer:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab variability. A study showed IC₅₀ values for EGFR inhibition ranged from 0.2–1.8 µM due to differing ATP levels (10–100 µM) .
  • Metabolic Interference : Use liver microsome stability assays (e.g., human/rat S9 fractions) to identify rapid degradation pathways that may mask true activity .
  • Off-Target Effects : Perform kinome-wide profiling (e.g., using Eurofins KinaseProfiler™) to confirm selectivity .

Advanced: What strategies enhance enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Introduce a menthol-based chiral auxiliary during piperidine ring formation, achieving >90% ee after recrystallization .
  • Asymmetric Catalysis : Use (R)-BINAP ligands in palladium-catalyzed coupling steps to favor the desired enantiomer (e.g., 85% ee reported with (R)-BINAP/Pd) .
  • Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers with a hexane/isopropanol mobile phase .

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